3-Bromo-2-methyl-5-(trifluoromethyl)aniline

描述

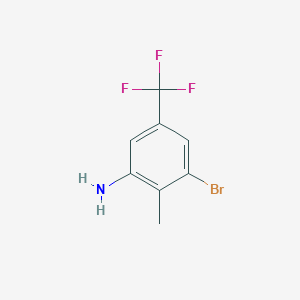

3-Bromo-2-methyl-5-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₈H₇BrF₃N and a molecular weight of 254.05 g/mol. Its structure features a bromine atom at position 3, a methyl group at position 2, and a trifluoromethyl (-CF₃) group at position 5 on the aniline ring. The trifluoromethyl and bromine substituents are electron-withdrawing, while the methyl group introduces steric and electronic modulation. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing kinase inhibitors and anticancer agents .

属性

IUPAC Name |

3-bromo-2-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGJAAFFKXJAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371296 | |

| Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232267-31-1 | |

| Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Process:

| Step No. | Reaction Type | Description | Conditions & Notes |

|---|---|---|---|

| 1 | Acetylation | Acetylation of 4-bromo-2-trifluorotoluidine using acetic anhydride and acetic acid. | 50-60 °C, acetic acid:aceticanhydride ratio 1:2-2.5, stirring until raw material dissolves. Zinc powder may be added as catalyst. |

| 2 | Nitration | Nitration of acetylated intermediate with sulfuric acid and nitric acid. | Temperature maintained below 20 °C, stirring for 30 min, then cooled to 10 °C; molar ratio sulfuric acid to acetylate 1:0.35-0.45. |

| 3 | Deacetylation | Hydrolysis of the acetyl group using 30% hydrochloric acid under reflux. | Reflux until complete hydrolysis, then neutralize with ammonia solution, filter and dry. |

| 4 | Deamination | Diazotization and subsequent deamination using sodium nitrite in sulfuric acid, followed by phosphoric acid and ortho-phosphorous acid treatment. | Temperature controlled at 10-30 °C, reaction times up to 12 hours, with cupric oxide added as catalyst. |

| 5 | Reduction | Reduction of the intermediate using iron powder in water and glacial acetic acid under reflux. | Reflux at 90-95 °C for 2 hours, yielding the final amine compound. |

Key Advantages:

- High selectivity for bromination and amine positioning.

- Use of mild conditions to preserve trifluoromethyl group integrity.

- Catalytic zinc and copper oxides improve reaction efficiency.

Bromination of 2-Methyl-5-(trifluoromethyl)aniline

An alternative and more direct method involves selective bromination of 2-methyl-5-(trifluoromethyl)aniline:

| Parameter | Details |

|---|---|

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Catalyst | Iron (Fe) or aluminum chloride (AlCl3) |

| Solvent | Dichloromethane (DCM) or chloroform |

| Temperature | Low temperature (0 to 5 °C) to control reaction rate and regioselectivity |

| Reaction time | Typically 1-3 hours depending on scale and conditions |

This method selectively introduces bromine at the 3-position of the aromatic ring, yielding this compound with good yield and purity.

Industrial Production Considerations

- Continuous flow reactors are often employed for large-scale bromination to enhance safety and control.

- Automated systems regulate temperature, pressure, and reagent feed rates to maximize yield.

- Use of inert atmospheres (nitrogen or argon) prevents side reactions.

- Post-reaction purification typically involves crystallization and filtration.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step acetylation/nitration/deamination/reduction (Patent CN101168510A) | 4-Bromo-2-trifluorotoluidine | Acetic anhydride, H2SO4, HNO3, NaNO2, Fe powder, Zn powder, CuO | 10-100 °C, reflux, controlled additions | High regioselectivity, good purity | Multi-step, longer synthesis time |

| Direct bromination | 2-Methyl-5-(trifluoromethyl)aniline | Br2 or NBS, Fe or AlCl3 | Low temperature (0-5 °C), inert solvent | Simpler, fewer steps, scalable | Requires careful temperature control |

Research Findings and Notes

- The trifluoromethyl group is electron-withdrawing, which influences the regioselectivity of electrophilic bromination, favoring substitution at the 3-position relative to the methyl and amine groups.

- Acetyl protection of the amine group during nitration prevents undesired side reactions and directs substitution.

- Deamination via diazotization followed by reduction is a classical method to replace amino groups and modify aromatic substitution patterns.

- Catalysts such as zinc and copper oxides enhance reaction rates and yields in acetylation and deamination steps.

- Industrial processes emphasize safety and environmental considerations, particularly in handling bromine and nitric acid.

化学反应分析

Types of Reactions

3-Bromo-2-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted anilines, thiophenols, or ethers.

Oxidation: Formation of benzaldehydes or benzoic acids.

Reduction: Formation of primary or secondary amines.

科学研究应用

Medicinal Chemistry

3-Bromo-2-methyl-5-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its derivatives have been explored for various therapeutic properties, particularly in anticancer drug development. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cell lines, suggesting that this compound could be further investigated for its anticancer potential.

Biochemical Assays

This compound has been utilized as a probe in biochemical assays to explore enzyme interactions and receptor binding. Its structural characteristics allow it to function as an inhibitor for specific enzymes, making it a candidate for studying pathways involved in diseases such as hepatitis C virus (HCV) infections .

Agrochemicals

In the field of agrochemicals, this compound is being researched for its potential use in developing new pesticides and herbicides. The trifluoromethyl group enhances the biological activity of compounds, which can lead to more effective agrochemical agents.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing specialty chemicals and materials with enhanced chemical stability and reactivity. This includes potential uses in coatings and polymers that require specific functional characteristics.

Case Study 1: Antimicrobial Efficacy

Objective : Evaluate the antimicrobial activity of trifluoromethyl-substituted anilines.

Findings : Compounds similar to this compound demonstrated significant inhibition against various pathogens, including Bacillus mycoides, Escherichia coli, and Candida albicans. This suggests that this class of compounds could be developed into new antimicrobial agents.

Case Study 2: Anticancer Potential

Objective : Assess the cytotoxic effects of various aniline derivatives on human cancer cell lines.

Results : Certain derivatives exhibited promising anticancer activity with IC50 values indicating effective cytotoxicity against multiple cancer types. Further exploration into the mechanism of action and structure-activity relationships is warranted to fully understand their potential.

Research Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for synthesizing novel pharmaceuticals targeting cancer |

| Biochemical Assays | Probe for studying enzyme interactions and receptor binding |

| Agrochemicals | Development of new pesticides and herbicides with enhanced efficacy |

| Material Science | Specialty chemicals for coatings and polymers with unique properties |

作用机制

The mechanism of action of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

相似化合物的比较

Comparison with Structural Analogs

Structural and Substituent Effects

The positions and types of substituents significantly influence reactivity, stability, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Bromo-Trifluoromethyl Anilines

Key Observations :

- Methyl Group Impact: The methyl group in the target compound improves lipophilicity, which may enhance membrane permeability in drug candidates compared to non-methylated analogs like 3-Bromo-4-(trifluoromethyl)aniline .

- Multiple -CF₃ Groups : Compounds like 2-Bromo-4,5-di(trifluoromethyl)aniline exhibit higher thermal stability but reduced solubility in polar solvents due to increased electron-withdrawing effects .

Enzyme Inhibition

- Cholinesterase Inhibition: Trifluoromethyl and halogenated anilines demonstrate variable activity. For example, 4-(trifluoromethyl)aniline derivatives show IC₅₀ values <50 µM against butyrylcholinesterase (BChE), while halogenation (Cl/Br) enhances potency compared to non-halogenated analogs . The methyl group in the target compound may further modulate binding affinity through steric effects.

Anticancer Potential

- Bromo-trifluoromethyl anilines are key precursors for anticancer agents. For instance, 4-Bromo-3-(trifluoromethyl)aniline is used in antitumor compound synthesis, suggesting that the target compound’s methyl group could refine selectivity .

生物活性

3-Bromo-2-methyl-5-(trifluoromethyl)aniline is a compound of increasing interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Molecular Formula: C8H7BrF3N

IUPAC Name: this compound

Structure:

- The compound contains a bromine atom, a trifluoromethyl group, and an aniline moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.

- Receptor Binding: Preliminary studies suggest that the compound may bind to specific receptors, influencing signaling pathways associated with various physiological processes.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, related trifluoromethyl-substituted anilines have demonstrated effectiveness against bacterial strains such as E. coli and Staphylococcus aureus at minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial effects.

Anticancer Activity

Research has also explored the anticancer properties of trifluoromethyl-substituted anilines. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, with IC50 values better than established chemotherapeutics like Doxorubicin . The precise efficacy of this compound in this context remains to be fully elucidated but warrants further investigation.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity of trifluoromethyl-substituted anilines.

- Findings: Compounds similar to this compound showed significant inhibition against B. mycoides, E. coli, and C. albicans, suggesting that this class of compounds could be developed into new antimicrobial agents .

-

Case Study on Anticancer Potential:

- Objective: Assess the cytotoxic effects of various aniline derivatives on human cancer cell lines.

- Results: Certain derivatives exhibited promising anticancer activity with IC50 values indicating effective cytotoxicity against multiple cancer types, prompting further exploration into the mechanism of action and structure-activity relationships .

Research Applications

The unique properties of this compound make it a valuable candidate for various research applications:

- Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals.

- Biochemical Assays: Utilized as a probe in biological studies to explore enzyme interactions and receptor binding.

- Material Science: Potential applications in developing new materials or agrochemicals due to its chemical stability and reactivity.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-methyl-5-(trifluoromethyl)aniline in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromination and trifluoromethylation of substituted aniline precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl bromides, as demonstrated in reactions using tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen at 80°C . Purification via reverse-phase column chromatography (acetonitrile-water with formic acid) ensures high yields and purity . Sodium hydroxide and methyl tert-butyl ether are often used in intermediate steps for phase separation .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Methodological Answer : Follow SDS guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store at 0–6°C in airtight containers away from oxidizers. Emergency measures include eye wash stations and safety showers. Training on SDS interpretation and chemical hazards is critical .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use a combination of NMR, NMR, and NMR to confirm substituent positions and electronic environments. FT-IR identifies functional groups (e.g., NH), while UV-Vis spectroscopy assesses electronic transitions. HPLC-MS (e.g., LCMS m/z 265 [M+H]) validates molecular weight .

Advanced Research Questions

Q. How do the electronic effects of the bromo and trifluoromethyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions, while the electron-withdrawing trifluoromethyl group stabilizes intermediates via resonance and inductive effects. This enhances electrophilicity at the para position, facilitating nucleophilic substitution or coupling. Compare reactivity with analogs lacking CF using kinetic studies .

Q. What strategies can be employed to optimize the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE). For example, DMF at 80°C promotes efficient coupling . Monitor intermediates via TLC or HPLC. Use scavengers (e.g., zinc dicyanide) to remove excess halides .

Q. How can computational chemistry methods like DFT aid in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer : DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects and transition-state energies can model reaction pathways. Compare with spectroscopic data (e.g., NMR chemical shifts) for validation .

Q. What are the potential applications of this compound in the development of advanced materials or pharmaceuticals?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug candidates (e.g., kinase inhibitors). In materials science, it serves as a monomer in rod-coil block copolymers for high-performance plastics. Explore its use in fluorinated polymers or agrochemical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。